
Trideca-1,11-dien-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideca-1,11-dien-3-OL:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-1,11-dien-3-OL typically involves multi-step organic reactions. One common method includes the use of cyclooctanecarboxaldehyde and piperidine in a toluene solution under a nitrogen atmosphere. The reaction mixture is refluxed, and the product is obtained through fractional distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions: Trideca-1,11-dien-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry: Trideca-1,11-dien-3-OL is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a biomarker for certain metabolic processes. Its presence in biological samples can indicate specific physiological or pathological conditions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for various industrial applications .
作用機序
The mechanism of action of Trideca-1,11-dien-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Trideca-1,11-dien-3,5,7,9-tetrayn: Contains additional triple bonds, making it more reactive.
1,11-Tridecadiene-3,5,7,9-tetrayne: Similar structure but with different bonding patterns.
Uniqueness: Trideca-1,11-dien-3-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
189563-43-7 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
trideca-1,11-dien-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-5,13-14H,2,6-12H2,1H3 |
InChIキー |
NNWGKAJQKMHLFU-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCCCCCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



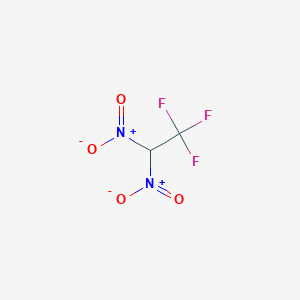
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

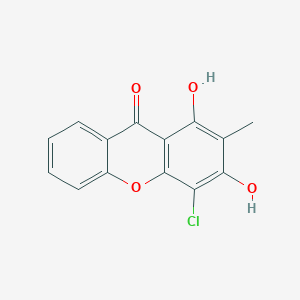
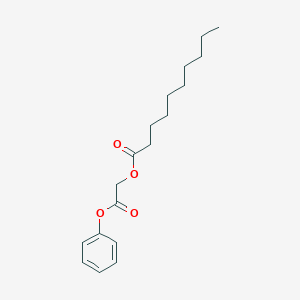
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
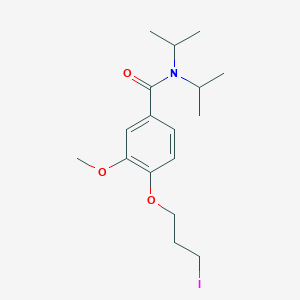
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
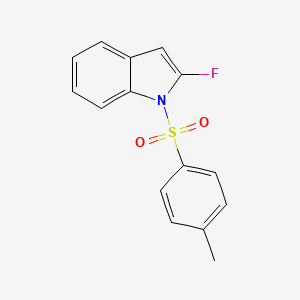
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
